4-(2-Bromoacetyl)-2,6-dimethoxyphenyl acetate
Overview
Description
4-(2-Bromoacetyl)-2,6-dimethoxyphenyl acetate, also known as BDMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential for use in various research applications. BDMPA is a derivative of the natural compound, aplysin, which is found in marine sponges. In
Mechanism of Action
The mechanism of action of 4-(2-Bromoacetyl)-2,6-dimethoxyphenyl acetate is not yet fully understood. However, it has been suggested that 4-(2-Bromoacetyl)-2,6-dimethoxyphenyl acetate may interact with metal ions, such as copper and mercury, through the formation of chelates. This interaction may lead to changes in the redox state of the metal ions, which could have downstream effects on cellular processes.
Biochemical and Physiological Effects
4-(2-Bromoacetyl)-2,6-dimethoxyphenyl acetate has been found to have various biochemical and physiological effects. For example, 4-(2-Bromoacetyl)-2,6-dimethoxyphenyl acetate has been shown to inhibit the production of nitric oxide, which is involved in the inflammatory response. 4-(2-Bromoacetyl)-2,6-dimethoxyphenyl acetate has also been found to have antioxidant properties, which could be beneficial in protecting cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(2-Bromoacetyl)-2,6-dimethoxyphenyl acetate in lab experiments is its relative ease of synthesis. Additionally, 4-(2-Bromoacetyl)-2,6-dimethoxyphenyl acetate is a fluorescent probe, which makes it useful for detecting metal ions. However, one limitation of using 4-(2-Bromoacetyl)-2,6-dimethoxyphenyl acetate is that its mechanism of action is not yet fully understood. This could make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for research involving 4-(2-Bromoacetyl)-2,6-dimethoxyphenyl acetate. One area of interest is the development of new fluorescent probes based on 4-(2-Bromoacetyl)-2,6-dimethoxyphenyl acetate. Additionally, further studies are needed to fully understand the mechanism of action of 4-(2-Bromoacetyl)-2,6-dimethoxyphenyl acetate and its potential as an anti-inflammatory agent. Finally, research could be conducted to explore the potential use of 4-(2-Bromoacetyl)-2,6-dimethoxyphenyl acetate in other areas, such as cancer therapy.
Conclusion
In conclusion, 4-(2-Bromoacetyl)-2,6-dimethoxyphenyl acetate is a chemical compound that has gained significant attention in the scientific community due to its potential for use in various research applications. 4-(2-Bromoacetyl)-2,6-dimethoxyphenyl acetate can be synthesized relatively easily and has been found to have various biochemical and physiological effects. While there are limitations to using 4-(2-Bromoacetyl)-2,6-dimethoxyphenyl acetate in lab experiments, there are also many potential future directions for research involving this compound.
Scientific Research Applications
4-(2-Bromoacetyl)-2,6-dimethoxyphenyl acetate has been found to have various research applications, including its use as a fluorescent probe for detecting metal ions, such as copper and mercury. 4-(2-Bromoacetyl)-2,6-dimethoxyphenyl acetate can also be used as a reagent for the synthesis of other compounds, such as aplysin and its derivatives. Additionally, 4-(2-Bromoacetyl)-2,6-dimethoxyphenyl acetate has been found to have potential as an anti-inflammatory agent.
properties
IUPAC Name |
[4-(2-bromoacetyl)-2,6-dimethoxyphenyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO5/c1-7(14)18-12-10(16-2)4-8(9(15)6-13)5-11(12)17-3/h4-5H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLCIZRXDSMYEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C(=O)CBr)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50545911 | |
Record name | 4-(Bromoacetyl)-2,6-dimethoxyphenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50545911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromoacetyl)-2,6-dimethoxyphenyl acetate | |
CAS RN |
28294-48-6 | |
Record name | 1-[4-(Acetyloxy)-3,5-dimethoxyphenyl]-2-bromoethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28294-48-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Bromoacetyl)-2,6-dimethoxyphenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50545911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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